2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
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Overview
Description
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dimethylphenyl group, and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves a multi-step process:
Formation of the Intermediate: The process begins with the preparation of an intermediate compound, such as 2,3-dimethylphenylamine, which is then reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with a cyanoacetic acid derivative under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,3-dimethylphenyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide: The position of the methoxy group is different, potentially altering its chemical properties and interactions.
Uniqueness
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the cyano and methoxy groups provides a distinct chemical profile that can be exploited in various applications.
Properties
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-4-9-18(14(13)2)21-19(22)16(12-20)10-15-7-5-8-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHRNVTUMAXYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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